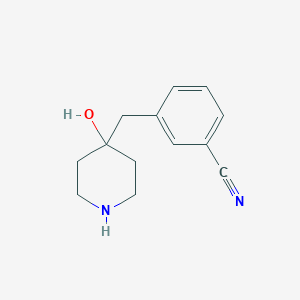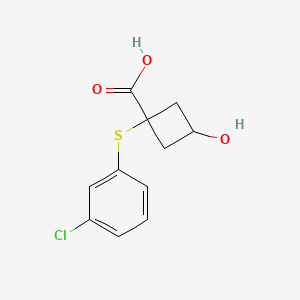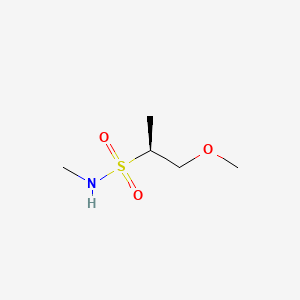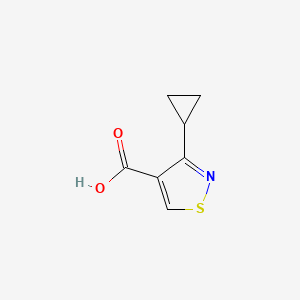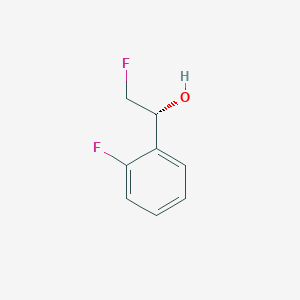
(3-Azidopropyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Azidopropyl)boronic acid is an organoboron compound characterized by the presence of an azide group attached to a propyl chain, which is further bonded to a boronic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Azidopropyl)boronic acid typically involves the reaction of 3-bromopropylboronic acid with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The azide group is introduced via nucleophilic substitution, replacing the bromine atom with an azide group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide group.
Análisis De Reacciones Químicas
Types of Reactions: (3-Azidopropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in click chemistry reactions, forming triazoles when reacted with alkynes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Copper(I) catalysts are commonly used in click chemistry reactions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: 3-aminopropylboronic acid.
Substitution: 1,2,3-triazole derivatives.
Aplicaciones Científicas De Investigación
(3-Azidopropyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
Biology: Employed in bioconjugation techniques, where it can be used to attach biomolecules to surfaces or other molecules through click chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and sensors, due to its ability to form stable boron-oxygen bonds.
Mecanismo De Acción
The mechanism of action of (3-Azidopropyl)boronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. The boronic acid moiety interacts with cis-diols to form cyclic boronate esters, which are stable under physiological conditions. This property is exploited in various applications, including sensing and drug delivery.
Comparación Con Compuestos Similares
Phenylboronic acid: Commonly used in sensing applications due to its ability to bind to sugars and other diols.
Methylboronic acid: Similar in reactivity but with a simpler structure.
Vinylboronic acid: Used in polymer chemistry and materials science.
Uniqueness: (3-Azidopropyl)boronic acid is unique due to the presence of the azide group, which allows for additional functionalization through click chemistry. This makes it a versatile compound for applications requiring bioconjugation and the formation of complex molecular architectures.
Propiedades
Fórmula molecular |
C3H8BN3O2 |
|---|---|
Peso molecular |
128.93 g/mol |
Nombre IUPAC |
3-azidopropylboronic acid |
InChI |
InChI=1S/C3H8BN3O2/c5-7-6-3-1-2-4(8)9/h8-9H,1-3H2 |
Clave InChI |
FUIORJWYXNHTQO-UHFFFAOYSA-N |
SMILES canónico |
B(CCCN=[N+]=[N-])(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


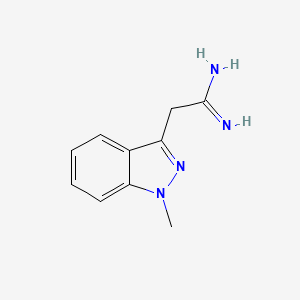
![{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride](/img/structure/B13564700.png)


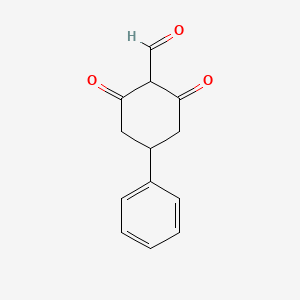
![{1-[(3R)-oxolan-3-yl]-1H-pyrazol-4-yl}boronic acid](/img/structure/B13564717.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-ol](/img/structure/B13564738.png)
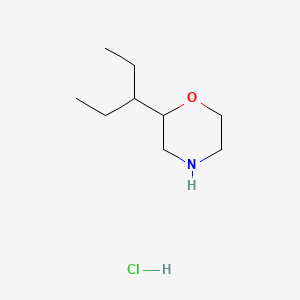
![tert-butyl(3R)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13564755.png)
